Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-dimethylpent-4-en-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include room temperature and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic pathways or signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Another compound with a similar hydroxyl and double bond structure.
Uniqueness
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
CAS No. |
101926-93-6 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl N-(3-hydroxy-2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)9(2,3)6-10-8(12)13-4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
InChI Key |
VWHARZLBCUCSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OC)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.